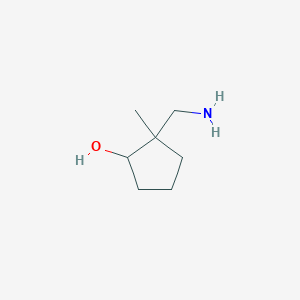

2-(Aminomethyl)-2-methylcyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The aminomethyl group, for instance, can be described as a methyl group substituted by an amino group .Chemical Reactions Analysis

Amines, including aminomethyl groups, can react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, primary and secondary amines have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .Applications De Recherche Scientifique

Biofuel Production

2-methylpropan-1-ol (isobutanol) has emerged as a leading candidate for biofuel, aiming to replace or supplement fossil fuels. Research demonstrates the conversion of glucose to isobutanol using a modified amino acid pathway in Escherichia coli. The study highlights the importance of anaerobic conditions for economic viability and addresses the cofactor utilization imbalance by engineering ketol-acid reductoisomerase and alcohol dehydrogenase for NADH dependency. This modification enables anaerobic isobutanol production at 100% theoretical yield, showcasing a significant step towards the commercialization of next-generation biofuels (Bastian et al., 2011).

Pharmacological Potential

The pharmacological landscape is enriched by the exploration of compounds like 1-Aminocyclopropanecarboxylic acid, demonstrating potency and selectivity for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This specificity suggests potential applications in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels, indicating a promising direction for therapeutic development (Skolnick et al., 1989).

Polymer Synthesis

In the field of materials science, the functionalization of polymers represents a significant area of research. Studies on the reaction of living anionic polymers with specific reagents underscore the ability to obtain well-defined aliphatic primary amine α-end-functionalized polystyrene and poly(methyl methacrylate). This research opens avenues for the development of novel materials with tailored properties for specific applications, ranging from biomedical devices to advanced coatings (Ji et al., 2007).

Antimicrobial Applications

The exploration of new antimicrobial agents is crucial in addressing the growing challenge of antibiotic resistance. Research into the synthesis and properties of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane reveals potential antimicrobial applications. These compounds exhibit promising activity against bacteria and fungi, suggesting their utility as antimicrobial additives in lubricating oils or as direct antiseptic agents (Dzhafarov et al., 2010).

Chemical Synthesis and Stereochemistry

The stereochemistry of various compounds, including tropine and pseudo-tropine, is a fundamental aspect of organic chemistry, impacting the development of pharmaceuticals and synthetic methodologies. Research into ACYL migration and the configuration of diastereomeric 1.2-amino-alcohols contributes to a deeper understanding of stereochemical principles, facilitating the design of more efficient synthetic routes and the discovery of new drugs (Fodor & Nádor, 1952).

Safety and Hazards

Propriétés

IUPAC Name |

2-(aminomethyl)-2-methylcyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(5-8)4-2-3-6(7)9/h6,9H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAWSDHQHPMERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-2-methylcyclopentan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)

![2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2616236.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2616237.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)